molecular formula C12H10ClFN2O2S B2708816 (2E)-[(4-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1454881-57-2

(2E)-[(4-chloro-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No. B2708816
CAS RN: 1454881-57-2
M. Wt: 300.73
InChI Key: ITJFESNUGRHBLI-ZRDIBKRKSA-N
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Description

The compound “(2E)-(4-chloro-2-fluorophenyl)sulfonylacetonitrile” is a chemical compound. Unfortunately, there is no detailed description available for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Synthesis and Catalysis

  • Catalysis of Aromatic Nucleophilic Substitution Reactions : A study by Hirst and Onyido (1984) on the catalysis of aromatic nucleophilic substitution reactions revealed the role of amine salts in facilitating these reactions, which are foundational in the synthesis of various aromatic compounds. The findings highlight the importance of the choice of nucleophile and catalyst in achieving efficient reaction outcomes, which could be relevant to derivatives of the target compound (Hirst & Onyido, 1984).

Material Science and Electrochemistry

  • High-Voltage Electrolyte Additive for Lithium-Ion Batteries : Research by Deng et al. (2019) on (phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive demonstrated its effectiveness in forming a solid electrolyte interface on LiCoO2 cathodes, significantly improving battery performance and capacity retention. This study suggests potential applications of similar compounds in enhancing the performance of lithium-ion batteries (Deng et al., 2019).

Organic Chemistry and Reaction Mechanisms

  • C−H Insertion Reactions of Nucleophilic Carbenes : The work by Arduengo et al. (1999) on C−H insertion reactions involving nucleophilic carbenes offers insight into the reactivity and potential applications of carbene compounds in organic synthesis, providing a basis for understanding the behavior of complex carbene derivatives in synthesis and functionalization processes (Arduengo et al., 1999).

Fluorescence and Photophysical Properties

  • Fluorophores for Practical Applications : Hagimori et al. (2016) synthesized 2-pyridone-based compounds exhibiting intense fluorescence, underscoring the potential of such molecules in applications ranging from optical materials to biological imaging. The introduction of functional groups can significantly affect optical properties, suggesting that derivatives of the target compound could serve as valuable fluorophores (Hagimori et al., 2016).

properties

IUPAC Name

(2E)-2-(4-chloro-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJFESNUGRHBLI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Cl)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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